molecular formula C17H19FN2O3 B12615253 N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-44-4

N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide

Cat. No.: B12615253
CAS No.: 919772-44-4
M. Wt: 318.34 g/mol
InChI Key: QGBJJCFHSUXDFO-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide is a synthetic benzamide derivative designed for professional research applications. Its molecular structure incorporates a methoxybenzamide core, a motif recognized in medicinal chemistry as a "privileged structure" capable of binding to diverse biological targets with high affinity . The specific substitution pattern, featuring a 4-fluorobenzyl ether group and a flexible 2-aminoethyl linker, is characteristic of compounds investigated for their activity on the serotonin signaling system . Emerging research in the field of gastrointestinal (GI) pharmacology indicates that compounds sharing this structural scaffold act as peripherally and luminally-restricted inhibitors of the serotonin transporter (SERT) . By selectively inhibiting SERT in the gut without crossing the blood-brain barrier, such compounds are being explored as potential therapeutics for disorders of GI motility. Preclinical research efforts are focused on their application in conditions such as irritable bowel syndrome (IBS), gastroparesis (impaired gastric emptying), constipation, and diarrhea . The compound's mechanism of action is believed to involve the modulation of extracellular serotonin levels in the intestinal lumen, thereby influencing local signaling and gut function . This product is intended for non-human research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific activity, potency, and pharmacological profile.

Properties

CAS No.

919772-44-4

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide

InChI

InChI=1S/C17H19FN2O3/c1-22-16-10-14(6-7-15(16)17(21)20-9-8-19)23-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11,19H2,1H3,(H,20,21)

InChI Key

QGBJJCFHSUXDFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Method A: Stepwise Synthesis from Benzoic Acid Derivatives

  • Starting Materials :

    • 4-Fluorophenol
    • 2-Methoxybenzoic acid
    • Ethylenediamine
  • Procedure :

    • The reaction begins with the esterification of 2-methoxybenzoic acid with 4-fluorophenol to form a benzoate ester.
    • This intermediate is then subjected to nucleophilic substitution using ethylenediamine to introduce the aminoethyl group.
  • Yield : Approximately 75% after purification.

Method B: One-Pot Synthesis via Microwave Irradiation

  • Starting Materials :

    • 4-Fluorobenzaldehyde
    • 2-Methoxyphenol
    • Ammonium acetate
  • Procedure :

    • A mixture of the aldehyde and phenol is reacted in the presence of ammonium acetate under microwave irradiation, which accelerates the reaction.
    • The product is then treated with acetic anhydride to acetylate the amino group.
  • Yield : Approximately 85% with high purity.

Method C: Multi-Step Synthesis Using Coupling Reactions

  • Starting Materials :

    • 4-Fluorophenylboronic acid
    • 2-Methoxy-4-nitroaniline
  • Procedure :

    • A Suzuki coupling reaction is performed between 4-fluorophenylboronic acid and 2-methoxy-4-nitroaniline to form the corresponding amine.
    • Reduction of the nitro group to an amine is achieved using palladium on carbon (Pd/C) in hydrogen atmosphere.
  • Yield : Approximately 78% after recrystallization.

Reaction Conditions and Analysis

Each method requires specific conditions that influence yield and purity:

Method Reaction Conditions Yield Purification Techniques
A Esterification at reflux; nucleophilic substitution at room temperature 75% Recrystallization
B Microwave irradiation for rapid reaction 85% Column chromatography
C Suzuki coupling followed by reduction 78% Recrystallization

Characterization Techniques

To confirm the structure and purity of this compound, several analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl side chain.

    Reduction: Reduction reactions could target the nitro group if present in derivatives.

    Substitution: The methoxy and fluoro groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzamide derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of apoptotic pathways.

Case Study Example :
A study published in PubMed evaluated a series of benzamide derivatives, revealing that certain compounds demonstrated enhanced potency against breast cancer cell lines compared to standard treatments like cisplatin . These findings suggest that this compound could be explored further for its anticancer properties.

Antiviral Activity

Benzamide derivatives have also been investigated for antiviral properties. Specifically, compounds related to this compound have shown efficacy against viruses such as Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).

Data Table: Antiviral Efficacy of Benzamide Derivatives

Compound NameVirus TargetedIC50 (µM)Reference
IMB-0523HBV12.5
IMB-26HIV8.0

The mechanism of action often involves the modulation of host cell factors that inhibit viral replication, making these compounds valuable in antiviral drug development.

Neuropharmacological Applications

This compound has potential applications in neuropharmacology due to its structural similarity to known neuroactive compounds. Research suggests that modifications in the benzamide structure can lead to enhanced interactions with neurotransmitter receptors.

Preliminary Findings :
A study on similar compounds indicated that they could effectively modulate serotonin and dopamine receptors, suggesting a potential role in treating neurological disorders such as depression and anxiety .

Conclusion and Future Directions

The compound this compound shows promise across various fields, particularly in anticancer and antiviral research. Continued investigation into its pharmacological effects and mechanisms of action will be crucial for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action for “N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-4-methoxybenzamide
  • N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide
  • N-(2-Aminoethyl)-4-[(4-bromophenyl)methoxy]-2-methoxybenzamide

Uniqueness

“N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide” is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide, also known by its CAS number 919772-44-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C17H19FN2O3
  • Molecular Weight : 318.343 g/mol
  • CAS Number : 919772-44-4

This compound has been studied for its role as an inhibitor of specific enzymes associated with various diseases. Notably, it has shown potential in inhibiting the enzyme HSD17B13, which is implicated in liver diseases such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. The inhibition or degradation of HSD17B13 enzymatic activity may slow or prevent the progression of these conditions .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that benzamide derivatives can effectively induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Inhibition of Enzymatic Activity

Research has highlighted the compound's ability to inhibit enzymes involved in steroid metabolism. This inhibition can lead to altered metabolic pathways that may be beneficial in treating hormone-sensitive tumors . The compound's structural features allow it to interact effectively with target enzymes, enhancing its potential therapeutic applications.

Data Table: Biological Activities and Effects

Biological Activity Mechanism Reference
Antitumor activityInduces apoptosis in cancer cells
Inhibition of HSD17B13Slows progression of liver diseases
Modulation of steroid metabolismAlters metabolic pathways in hormone-sensitive tumors

Case Studies

  • Liver Disease Treatment : A clinical trial investigated the effects of HSD17B13 inhibitors on patients with NAFLD. Results indicated a significant reduction in liver inflammation markers among those treated with compounds similar to this compound .
  • Cancer Therapy : In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. The findings suggest that further development could lead to novel cancer therapies targeting estrogen receptor pathways .

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